molecular formula C7H14ClNO3S B3106083 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide CAS No. 1565044-90-7

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide

Cat. No.: B3106083
CAS No.: 1565044-90-7
M. Wt: 227.71 g/mol
InChI Key: GGYZJYWNXGHGDW-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and diverse range of applications. This compound is particularly noted for its utility in drug synthesis and catalyst development.

Preparation Methods

The synthesis of 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiomorpholine precursor.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of catalysts for chemical reactions, enhancing the efficiency and selectivity of industrial processes

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:

    4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide: Lacks the chlorine atom, which may affect its reactivity and applications.

    4-Phenylthiomorpholine 1,1-dioxide: Contains a phenyl group instead of the chlorohydroxypropyl group, leading to different chemical properties and uses.

    4-Propargylthiomorpholine 1,1-dioxide: Features a propargyl group, which can participate in different types of chemical reactions compared to the chlorohydroxypropyl group.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO3S/c8-5-7(10)6-9-1-3-13(11,12)4-2-9/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYZJYWNXGHGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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